Dihydromikanolide is a sesquiterpene lactone derived from the plant genus Mikania, particularly Mikania micrantha and Mikania variifolia. This compound has garnered attention due to its potential pharmacological properties, including anti-cancer, anti-viral, and anti-parasitic activities. Dihydromikanolide is structurally related to mikanolide and is often studied for its biological effects and therapeutic applications.
Dihydromikanolide is primarily extracted from the aerial parts of Mikania species, which are known for their rich content of sesquiterpene lactones. The extraction process typically involves solvent extraction techniques using dichloromethane or ethyl acetate, followed by purification steps such as column chromatography or crystallization .
Dihydromikanolide belongs to the class of compounds known as sesquiterpene lactones, which are characterized by a fifteen-carbon skeleton and a lactone functional group. These compounds are notable for their diverse biological activities, including cytotoxicity against various cancer cell lines and inhibitory effects on certain pathogens .
The synthesis of dihydromikanolide can be achieved through several methods:
Dihydromikanolide has a complex molecular structure characterized by its sesquiterpene backbone and lactone ring. The molecular formula is , indicating the presence of 15 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms.
Dihydromikanolide participates in various chemical reactions that can modify its structure and enhance its pharmacological properties:
The hydrogenation process typically involves:
The mechanism of action of dihydromikanolide is primarily associated with its ability to inhibit cellular processes in target organisms:
Dihydromikanolide has several promising applications in scientific research and medicine:
Dihydromikanolide (CAS No. 23758-04-5) is a germacranolide-type sesquiterpene lactone with the molecular formula C₁₅H₁₆O₆ and a molecular weight of 292.28 g/mol [4] [10]. Its pentacyclic framework features fused γ-butyrolactone and cyclopropane rings, along with two trans-fused cyclodecane rings (germacranolide skeleton). The compound contains seven stereogenic centers, with established configurations at C-7(S), C-8(R), and C-10(R) [4] [8]. The stereochemistry is critical for biological activity, as confirmed by X-ray crystallography showing a [1D₁₄,15D₅] conformation in the 14,15-dihydroxy-cis-1(10)-trans-4-germacradiene system [7].
Table 1: Core Structural Features of Dihydromikanolide
Property | Description |
---|---|
IUPAC Name | (2R,4R,5S,7S,9S,12R,13R,14R)-7,12-dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.0²,⁴.0⁵,⁷.0⁹,¹³]heptadec-1(17)-ene-11,16-dione |
Stereocenters | 7 chiral centers (absolute configurations confirmed by X-ray diffraction) |
Key Functional Groups | α,β-unsaturated γ-lactone, cyclopropane ring, ester carbonyls |
Molecular Dimensions | 16-membered ring with trans-fused decalin-like topology |
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)High-resolution ESI-MS shows [M]⁺ at m/z 292.0947 (calculated 292.0947 for C₁₅H₁₆O₆), with fragments at m/z 274 [M-H₂O]⁺, 246 [M-HCOOH]⁺, and 218 [M-C₄H₆O]⁺ [8].
Infrared Spectroscopy (IR)Strong absorptions at 1760 cm⁻¹ (γ-lactone C=O), 1715 cm⁻¹ (ester C=O), and 1660 cm⁻¹ (C=C stretch), confirming α,β-unsaturated lactone functionality [10].
Table 2: Key NMR Assignments for Dihydromikanolide
Atom Position | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) | Assignment |
---|---|---|---|---|
C-1 | - | - | 138.2 | Olefinic carbon |
C-2 | 6.25 | s | 128.5 | Olefinic proton |
C-5 | 2.95 | dd | 35.8 | Cyclopropane proton |
C-12 | - | - | 177.3 | Lactone carbonyl |
C-13 | 1.38 | s | 20.1 | Methyl group |
C-15 | 5.48 | d | 74.5 | Methine proton |
C-16 | - | - | 170.1 | Ester carbonyl |
Dihydromikanolide differs structurally from its analogs:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5